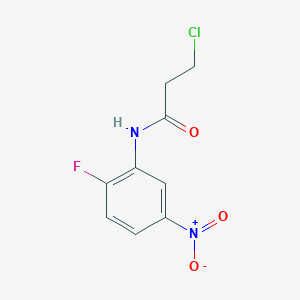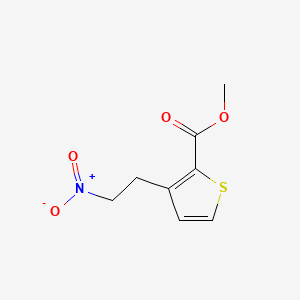
4-chloro-N-ethylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-ethylaniline, also known as 4-Chloro-2-methylaniline, is an organic compound with the formula CH3C6H3Cl(NH2) . It is a colorless solid and is produced as an intermediate to the pesticide chlordimeform and a precursor to some azo dyes . The compound is highly carcinogenic .
Synthesis Analysis
4-Chloro-N-ethylaniline can be synthesized by the chlorination reaction of N-acetyl toluidine followed by deprotection and separation from the 6-chloro isomer . Other methods include direct nucleophilic substitution, nitroarene reduction, and reactions involving palladium-catalyzed amination .Molecular Structure Analysis
The molecular formula of 4-Chloro-N-ethylaniline is C8H10ClN . Its average mass is 155.625 Da and its monoisotopic mass is 155.050171 Da .Chemical Reactions Analysis
As an organochlorine compound, 4-Chloro-N-ethylaniline can undergo a variety of reactions. These include reactions with secondary amines, primary amines, ammonia equivalents, and hydrazones . It can also participate in reactions involving palladacycles, novel phosphines, and palladium dimers .Physical and Chemical Properties Analysis
4-Chloro-N-ethylaniline has a molecular formula of C8H10ClN and an average mass of 155.625 Da . It is a colorless solid . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Biotransformation and Metabolic Pathways
One area of application involves the biotransformation and metabolic pathways of related compounds. For instance, the transformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into metabolites suggests a complex degradation mechanism that could inform the study of chemical carcinogens and their metabolites in biological systems (Kolar & Schlesiger, 1975).
Synthesis of Chemical Intermediates
The compound has been implicated in the synthesis of optically pure chemical intermediates, such as ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in the synthesis of pharmacologically valuable products. This showcases its role in the development of stereoselective synthesis techniques and as a key ingredient in producing fine chemicals (Kluson et al., 2019).
Biocatalysis for Chiral Drug Production
Another significant application is in the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, used for the production of chiral drugs like statins. This process involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester by biocatalysis, highlighting the compound's role in facilitating low-cost, high-yield, and high-selectivity chemical reactions for drug development (Ye, Ouyang, & Ying, 2011).
Conducting Polymers and pH Sensitivity
Research has also focused on the synthesis of conducting polymers, such as polyaniline, and their derivatives. These studies explore the electrical properties and applications of such polymers in sensors, coatings, and electronic devices. The pH sensitivity of polyaniline and its derivatives, including those related to 4-chloro-N-ethylaniline hydrochloride, has been a subject of study for their potential in sensing applications (Lindfors & Ivaska, 2002).
Environmental and Health Implications
Finally, the environmental fate and health implications of chlorinated compounds, including those structurally related to this compound, have been investigated. Studies on the decomposition of chloranil and its byproducts shed light on the environmental persistence and transformation of such chemicals, which is crucial for understanding their ecological impact and for developing remediation strategies (Sarr et al., 1995).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Anilines, such as 4-chloro-n-ethylaniline hydrochloride, are generally involved in various chemical reactions, including nucleophilic substitution .
Mode of Action
The mode of action of this compound involves its interaction with other compounds in a chemical reaction. For instance, it can participate in nucleophilic substitution reactions . In these reactions, a nucleophile, a species that donates an electron pair, replaces a functional group in a molecule .
Biochemical Pathways
Anilines are known to be involved in various chemical reactions, which can influence multiple biochemical pathways .
Pharmacokinetics
These properties would determine the compound’s bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The compound’s participation in chemical reactions can lead to the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other compounds or catalysts .
Eigenschaften
IUPAC Name |
4-chloro-N-ethylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6,10H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHOAOGOTNQQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2839472.png)



![2-Oxo-5-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2839478.png)


![(2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2839483.png)


![Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2839487.png)
![4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2839491.png)

